molecular formula C7H8O4 B091564 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid CAS No. 15341-68-1

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Cat. No. B091564
CAS RN: 15341-68-1
M. Wt: 156.14 g/mol
InChI Key: CUGVJULTCGYVRR-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is a derivative of 5-hydroxymethylfurfural (HMF), a versatile biomass-derived chemical that serves as a platform for producing various value-added chemicals. HMF and its derivatives are of significant interest due to their potential applications in pharmaceuticals, polymers, and as intermediates for biobased materials .

Synthesis Analysis

The synthesis of furan carboxylic acids, including derivatives of HMF, can be achieved through various methods. One approach involves the gold-catalyzed aerobic oxidation of HMF in water at ambient temperature, which yields furandicarboxylic acid and hydroxymethyl furancarboxylic acid as intermediates . Another method utilizes a one-pot enzyme cascade system for the controlled synthesis of furan carboxylic acids from HMF, achieving high yields of the desired products . Additionally, the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones through halolactonization and hydroxylation of 4-aryl-2,3-alkadienoic acids has been reported, providing insights into the mechanistic aspects of furan ring formation .

Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated using techniques such as X-ray single-crystal diffraction, as demonstrated in the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones . The structure of HMF derivatives is characterized by the presence of a furan ring, which is a key feature for their reactivity and potential applications .

Chemical Reactions Analysis

HMF and its derivatives undergo various chemical reactions, including oxidation, halolactonization, and enzymatic polymerization. The aerobic oxidation of HMF can be catalyzed by gold nanoparticles supported on different materials, such as titania or hydrotalcite, leading to the formation of furandicarboxylic acid . The halolactonization and subsequent hydroxylation of alkadienoic acids result in the formation of halo-substituted furanones . Enzymatic polymerization of biobased diols, such as 2,5-bis(hydroxymethyl)furan, with diacid ethyl esters, has been used to synthesize novel biobased furan polyesters .

Physical and Chemical Properties Analysis

The physical and chemical properties of HMF derivatives are influenced by the functional groups present in the molecule. For instance, the presence of hydroxymethyl and carboxylic acid groups in 5-(hydroxymethyl)furfural cyclic acetal derivatives allows for selective formation of furan-2,5-dicarboxylic acid under certain catalytic conditions . The study of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives has revealed biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties . The physical properties of furan polyesters derived from 2,5-bis(hydroxymethyl)furan have been characterized, showing the influence of methylene units in the dicarboxylic segments on the material properties .

Scientific Research Applications

Bioactive Compounds in Plants

Furan derivatives, closely related to 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid, have been identified in the roots of Nicotiana tabacum and the bark of Cassia alata. These compounds demonstrated significant anti-tobacco mosaic virus (TMV) activity and moderate to weak inhibitory activities against certain human tumor cell lines. This highlights the potential of these compounds in plant defense mechanisms and possibly in therapeutic applications (Wu et al., 2018); (Zhou et al., 2016).

Food Chemistry and Analysis

In the field of food chemistry, furan compounds, similar to 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid, are investigated for their presence in various food products like honey. A study describes a high-performance liquid chromatographic method for determining related furan compounds in honey and honeydew samples, indicating the significance of these compounds in food quality and safety analysis (Nozal et al., 2001).

Biomass Conversion and Renewable Energy

Research on biomass conversion into chemicals has shown that compounds structurally related to 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid can be selectively converted into valuable chemicals like 2,5-furandicarboxylic acid, indicating the potential of these compounds in renewable energy and material science sectors. This transformation occurs under mild conditions, showcasing an environmentally friendly approach to chemical synthesis (Casanova et al., 2009).

Antibacterial and Antioxidant Properties

A study on endophytic fungi in Cephalotaxus fortunei led to the isolation of a furan derivative structurally related to 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid, which exhibited potent antibacterial activity against Staphylococcus aureus and moderate antioxidant activity. This suggests the potential use of such compounds in developing antibacterial agents and antioxidants (Ma et al., 2016).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound has significant potential as a precursor for the synthesis of important polymers such as polyesters, polyurethanes, and polyamides . It can also be used as a building block in the enzymatic synthesis of macrocyclic oligoesters . The efficient production of HMFCA using Pseudomonas aeruginosa PC-1 as a whole-cell biocatalyst has been demonstrated, suggesting potential for cost-effective production of commercially relevant products .

properties

IUPAC Name

5-(hydroxymethyl)-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-4-6(7(9)10)2-5(3-8)11-4/h2,8H,3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGVJULTCGYVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429366
Record name 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

CAS RN

15341-68-1
Record name 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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